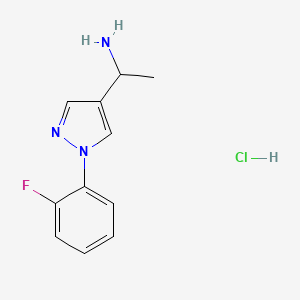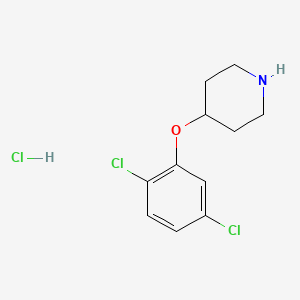
4-(2,5-Dichlorophenoxy)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2,5-Dichlorophenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C11H13Cl2NO.HCl . It has a molecular weight of 282.6 .
Molecular Structure Analysis
The molecular structure of “4-(2,5-Dichlorophenoxy)piperidine hydrochloride” is represented by the formula C11H13Cl2NO.HCl . The exact structure can be determined using various spectroscopic techniques, but these details are not available in the retrieved data.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2,5-Dichlorophenoxy)piperidine hydrochloride” include a molecular weight of 282.6 and a molecular formula of C11H13Cl2NO.HCl . Further details about its physical and chemical properties are not available in the retrieved data.
科学的研究の応用
Chemical and Structural Characterization
- The compound has been the focus of structural and thermal studies, highlighting its stability in certain temperature ranges and its molecular interactions. For instance, Karthik et al. (2021) conducted thermal, optical, etching, structural studies, and theoretical calculations on a similar compound, highlighting the stability of its structure in the temperature range of 20-170°C and the presence of intra- and inter-molecular hydrogen bonds, contributing to its structural stability Karthik et al., 2021.
Crystallography and Molecular Conformation
- Research by Szafran et al. (2007) on a related compound, 4-piperidinecarboxylic acid hydrochloride, involved single crystal X-ray diffraction and various calculations, revealing that the piperidine ring is protonated and adopts a chair conformation, providing insights into the molecular geometry and conformation of such compounds Szafran et al., 2007.
Synthesis and Optimization
- Several studies focus on the synthesis and optimization of compounds containing piperidine structures. For example, Zheng Rui (2010) discussed the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride, providing insights into the processes and yields of synthesizing such compounds Zheng Rui, 2010.
- Zhang Guan-you (2010) reported on the synthesis of 4-chloropiperidine hydrochloride, detailing the raw materials used and the obtained yields, demonstrating the practical aspects of synthesizing piperidine-related compounds Zhang Guan-you, 2010.
Antimicrobial Activities
- Ovonramwen et al. (2019) synthesized and characterized a piperidine-related compound and screened it for microbial activities, revealing its potential in antimicrobial applications Ovonramwen et al., 2019.
Molecular Dynamics and Chemical Properties
- Research on the synthesis and properties of piperidine derivatives, as reported by Kaya et al. (2016), involves quantum chemical calculations and molecular dynamics simulations to predict the efficiency of these compounds in inhibiting the corrosion of metals, indicating their potential in material sciences Kaya et al., 2016.
Drug Impurity Identification
- Studies like those by Liu et al. (2020) have focused on identifying and characterizing impurities in piperidine derivative drugs, emphasizing the importance of purity and quality control in pharmaceutical applications Liu et al., 2020.
Safety and Hazards
特性
IUPAC Name |
4-(2,5-dichlorophenoxy)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO.ClH/c12-8-1-2-10(13)11(7-8)15-9-3-5-14-6-4-9;/h1-2,7,9,14H,3-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMQTTQDABETNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC(=C2)Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

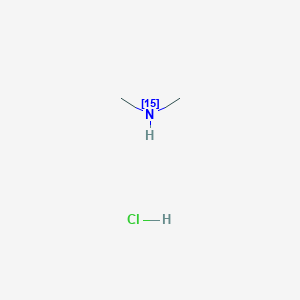
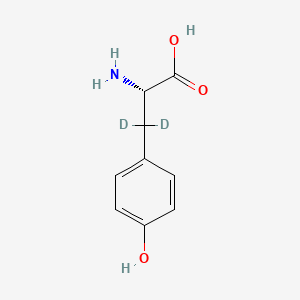
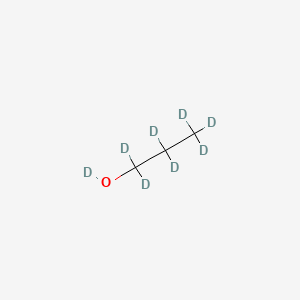
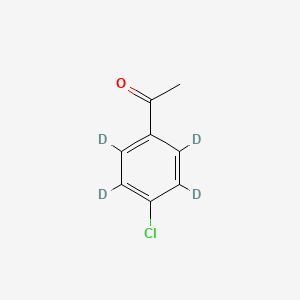
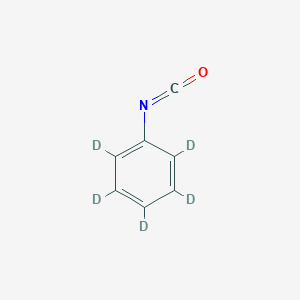
![8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B1357205.png)
![3-[(3-Chloro-4-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357214.png)
![3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1357215.png)
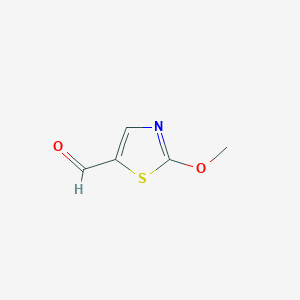

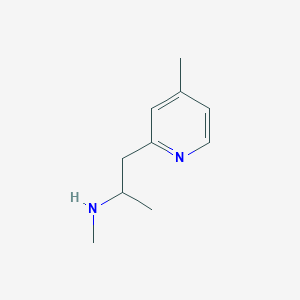
![1-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B1357238.png)
